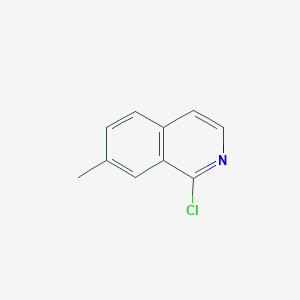

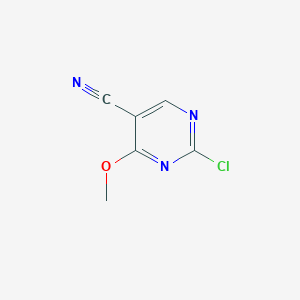

2-Chloro-4-methoxypyrimidine-5-carbonitrile

Overview

Description

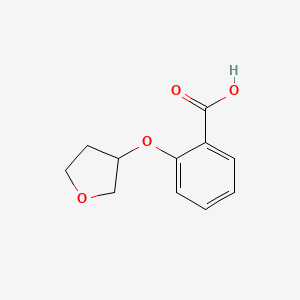

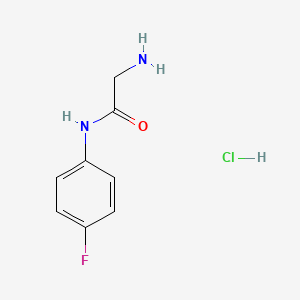

2-Chloro-4-methoxypyrimidine-5-carbonitrile is an organic compound that has attracted the interest of researchers for its remarkable chemical and biological properties. It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane .

Synthesis Analysis

The synthesis of 2-Chloro-4-methoxypyrimidine-5-carbonitrile involves the reaction of 2,4-dichloro-pyrimidine-5-carbonitrile with sodium methoxide solution in tetrahydrofuran . The reaction is stirred at room temperature for 30 minutes .Molecular Structure Analysis

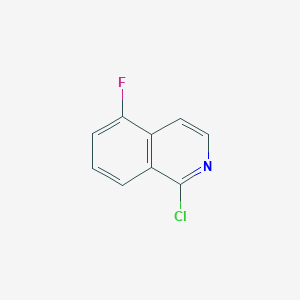

The molecular formula of 2-Chloro-4-methoxypyrimidine-5-carbonitrile is C6H4ClN3O. Its molecular weight is 169.57 g/mol . The InChI code is 1S/C6H4ClN3O/c1-11-5-4(2-8)3-9-6(7)10-5/h3H,1H3 .Physical And Chemical Properties Analysis

2-Chloro-4-methoxypyrimidine-5-carbonitrile is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Pharmaceutical Drug Development

2-Chloro-4-methoxypyrimidine-5-carbonitrile serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in drugs targeting a wide range of diseases. For instance, derivatives of this compound have been explored as tyrosine kinase inhibitors, which are crucial in the treatment of cancers due to their role in the regulation of cell growth .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for the construction of complex molecules. Its reactive sites allow for substitution reactions that can lead to a variety of functionalized pyrimidines, which are essential in the synthesis of natural products, pharmaceuticals, and agrochemicals .

Material Science

The compound’s structural properties make it suitable for the development of novel materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electronic or photonic properties, potentially useful in the development of sensors or as components in electronic devices .

Agricultural Chemistry

2-Chloro-4-methoxypyrimidine-5-carbonitrile can be used to synthesize compounds with potential applications in agriculture. For example, it may serve as a precursor for the development of new pesticides or herbicides, contributing to the protection of crops and yield enhancement .

Biochemical Research

This compound is valuable in biochemistry for studying enzyme interactions and mechanisms. By modifying the pyrimidine ring, researchers can create analogs that mimic natural substrates or inhibitors, aiding in the understanding of biochemical pathways .

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-methoxypyrimidine-5-carbonitrile is a versatile synthon for the creation of molecules with potential therapeutic effects. Its modification leads to new compounds that can be screened for activity against various biological targets, such as enzymes or receptors involved in disease processes .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c1-11-5-4(2-8)3-9-6(7)10-5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGFAXAWUVBGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624838 | |

| Record name | 2-Chloro-4-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxypyrimidine-5-carbonitrile | |

CAS RN |

1106295-93-5 | |

| Record name | 2-Chloro-4-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.